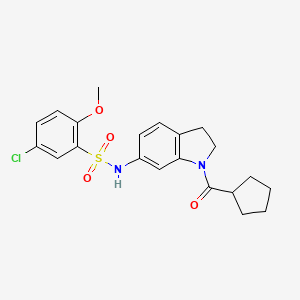

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide

Description

5-Chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a unique structural framework. The molecule combines a chlorinated methoxybenzenesulfonamide moiety with a cyclopentanecarbonyl-substituted indoline group. The cyclopentanecarbonyl group may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

5-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4S/c1-28-19-9-7-16(22)12-20(19)29(26,27)23-17-8-6-14-10-11-24(18(14)13-17)21(25)15-4-2-3-5-15/h6-9,12-13,15,23H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXUOZSCNUSBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indolinyl intermediate. This intermediate is then reacted with a chloro-substituted benzene derivative under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and cyclopentanecarbonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with studies focusing on understanding the detailed molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide, we analyze its structural and functional analogs:

Sulfonamide Derivatives

Analysis :

The target compound shares the chlorinated methoxybenzenesulfonamide core with N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which exhibits anti-malarial and anti-hypertensive activities . However, the addition of the cyclopentanecarbonyl-indolinyl group likely alters its pharmacokinetic profile. For instance:

- Target Specificity : The indoline moiety may confer selectivity toward kinase or protease targets, as seen in related indole-based sulfonamides .

Indole/Indoline-Based Carboxamides

Analysis :

The target compound diverges from classical indole carboxamides (e.g., lipid-lowering derivatives in ) by replacing the benzoylphenyl group with a cyclopentanecarbonyl unit. This substitution may:

- Reduce Metabolic Instability : Cyclopentane rings are less prone to oxidative metabolism compared to aromatic benzoyl groups.

- Modulate Solubility : The aliphatic cyclopentane could lower aqueous solubility, necessitating formulation adjustments for bioavailability.

Structural and Computational Insights

While direct crystallographic data for the target compound are unavailable, software tools like SHELXL (used for small-molecule refinement) and WinGX (for crystallographic analysis) are critical for elucidating its 3D conformation . Key computational predictions include:

- Torsional Angles : The indoline sulfonamide linkage likely adopts a planar conformation, optimizing π-π stacking with aromatic enzyme pockets.

- Hydrogen Bonding: The sulfonamide group (-SO₂NH-) may act as a hydrogen-bond donor/acceptor, mimicking endogenous substrates in enzyme inhibition .

Biological Activity

The compound 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide is a member of the indoline sulfonamide family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 396.88 g/mol

- CAS Number : Not specified in the search results.

This compound features a sulfonamide functional group, which is known for its role in various biological activities, including carbonic anhydrase inhibition and anticancer properties.

The primary biological activity of indoline sulfonamides, including the compound , is their ability to inhibit carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes are often overexpressed in tumors and are linked to tumor growth and metastasis. By inhibiting these enzymes, the compound may reduce tumor proliferation and enhance the efficacy of chemotherapeutic agents.

Inhibition of Carbonic Anhydrases

Research has demonstrated that various indoline sulfonamides exhibit potent inhibitory activity against CA IX and CA XII. For example:

- Inhibitory Potency : Some derivatives have shown K values as low as 41.3 nM against CA IX, indicating strong binding affinity .

- Selectivity : The introduction of different substituents on the indoline core can modulate selectivity towards specific CA isoforms, which is crucial for minimizing off-target effects.

Anticancer Activity

Several studies have assessed the anticancer potential of indoline sulfonamides:

- Cell Line Studies : Compound 4f, a derivative of indoline sulfonamide, exhibited significant antiproliferative effects on MCF7 breast cancer cells at concentrations around 12.9 µM .

- Chemoresistance Reversal : Certain compounds have been shown to reverse chemoresistance in cancer cell lines overexpressing P-glycoprotein (P-gp), enhancing the effectiveness of doxorubicin treatment .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the indoline core significantly impact biological activity:

| Compound | K (nM) | Activity Type |

|---|---|---|

| 4f | 41.3 | CA IX Inhibition |

| 4g | ~100 | CA XII Inhibition |

| 4e | Not specified | Chemoresistance Reversal |

These findings highlight the importance of specific structural features in optimizing the biological activity of these compounds.

Study 1: Indoline Sulfonamides in Cancer Therapy

A study published in PMC examined a series of indoline-5-sulfonamide derivatives for their inhibitory effects on tumor-associated carbonic anhydrases. The results showed that certain derivatives not only inhibited enzyme activity but also suppressed tumor cell growth under hypoxic conditions .

Study 2: Modulation of Chemoresistance

Another significant research effort focused on how indoline sulfonamides could reverse multidrug resistance in cancer cells. The study found that specific modifications to the sulfonamide group enhanced the ability to overcome P-gp mediated resistance, suggesting potential use alongside conventional chemotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.